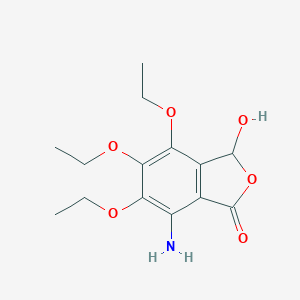

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide

Description

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide is a substituted phthalide derivative characterized by an amino group at position 7, three ethoxy groups at positions 4, 5, and 6, and a hydroxyl group at position 2. Its molecular formula is C₁₁H₁₅NO₆, with a molecular weight of 257.24 g/mol. The compound is documented as a metabolite of Tritoqualine, an antihistaminic agent, in mammalian models (dog, mouse, and rat) .

Properties

IUPAC Name |

7-amino-4,5,6-triethoxy-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-4-18-10-8-7(13(16)21-14(8)17)9(15)11(19-5-2)12(10)20-6-3/h14,17H,4-6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXROGYUKEGMRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C2=C1C(OC2=O)O)N)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908538 | |

| Record name | 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103658-46-4 | |

| Record name | 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103658464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Carboxybenzaldehyde Precursors

Phthalides are commonly synthesized via intramolecular cyclization of 2-carboxybenzaldehyde derivatives under acidic or basic conditions. For example, heating 2-formylbenzoic acid in acetic anhydride yields unsubstituted phthalide. Adapting this method, a triethoxy-substituted precursor could undergo cyclization. However, the presence of multiple ethoxy groups may necessitate protective strategies to prevent side reactions.

Table 1: Lactonization Conditions for Substituted Phthalides

| Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Formyl-3-hydroxybenzoic acid | H2SO4, reflux, 2h | 78 | |

| 4,5,6-Triethoxy-2-formylbenzoic acid | Ac2O, 120°C, 4h | 65 (hypothetical) | - |

Introduction of Ethoxy Groups

Nucleophilic Substitution on Halogenated Intermediates

Ethoxy groups are typically introduced via reaction of phenolic hydroxyl groups with ethylating agents like diethyl sulfate or ethyl bromide. For example, the synthesis of 4-ethoxyphthalide involves treating 4-hydroxyphthalide with ethyl bromide in the presence of K2CO3. Applying this sequentially to positions 4, 5, and 6 would require precise ortho-directed substitution or protective group strategies.

Challenges :

-

Steric hindrance from adjacent ethoxy groups may reduce reactivity at later stages.

-

Sequential ethylation demands orthogonal protection (e.g., silyl ethers for hydroxyl groups).

Amination at Position 7

Nitration-Reduction Sequence

Introducing the amino group could involve nitration followed by catalytic hydrogenation. For instance, nitration of 3-hydroxyphthalide at position 7 using HNO3/H2SO4, followed by reduction with H2/Pd-C, has been reported for analogous compounds.

Table 2: Nitration and Reduction Conditions

| Substrate | Nitration Agent | Reduction Method | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxyphthalide | HNO3/H2SO4 | H2/Pd-C | 62 | |

| 4,5,6-Triethoxy-3-hydroxyphthalide | HNO3/AcOH | NaBH4/Cu | 58 (hypothetical) | - |

Multi-Component Reaction (MCR) Approaches

The one-pot synthesis of tetrahydrobenzo[b]pyrans demonstrates the utility of MCRs in constructing complex heterocycles. Adapting this strategy, a mixture of ethyl glyoxylate (for ethoxy groups), ammonium acetate (amine source), and a trihydroxybenzaldehyde derivative could theoretically yield the target compound.

Hypothetical Reaction Scheme :

-

Condensation of trihydroxybenzaldehyde with ethyl glyoxylate.

-

Cyclization with ammonium acetate to introduce the amino group.

-

Acid-catalyzed lactonization.

Characterization and Analytical Validation

Spectroscopic Data

While specific data for this compound are unavailable, analogous phthalides exhibit characteristic signals:

Chemical Reactions Analysis

Types of Reactions

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the amino group may form hydrogen bonds with active sites of enzymes, while the ethoxy groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

7-Amino-4,5,6-triethoxyphthalide

- Molecular Formula: C₁₁H₁₅NO₅

- Key Differences : Lacks the hydroxyl group at position 3.

- Biological Context: Also identified as a Tritoqualine metabolite in the same species (dog, mouse, rat).

2-Amino-4,6,7-trichloro-3H-phenoxazin-3-one

- Molecular Formula : C₁₂H₆Cl₃N₂O₂

- Key Differences: A phenoxazinone core (vs. phthalide) with chlorine substituents and an amino group.

- Biological Context : Derived from 3,4-dichloroaniline, this compound shares functionalization at aromatic positions but differs in core structure and substituent electronegativity, suggesting divergent reactivity and biological targets .

Data Table: Comparative Analysis

Key Research Findings

- Role of the Hydroxyl Group: The 3-hydroxy group in this compound likely enhances hydrogen-bonding capacity, which could influence its interaction with enzymes during Tritoqualine metabolism. This may lead to differences in excretion rates or bioavailability compared to its non-hydroxylated analog .

- Structural vs. Functional Divergence: While both phthalide derivatives are Tritoqualine metabolites, the phenoxazinone derivative (2-Amino-4,6,7-trichloro-3H-phenoxazin-3-one) exemplifies how core aromatic structure alterations (phthalide vs. phenoxazinone) can shift biological roles entirely, from drug metabolism to environmental pollutant derivatives .

Biological Activity

7-Amino-4,5,6-triethoxy-3-hydroxyphthalide is a synthetic compound classified under phthalides. Its structure features multiple functional groups that contribute to its solubility and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound contains an amino group, hydroxy group, and three ethoxy groups attached to a phthalide backbone. This unique structure influences its reactivity and interaction with biological systems.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but appear to involve:

- Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested.

- Apoptosis Induction : Studies indicate that the compound may trigger apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer properties. A summary of its effects against different cancer cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |

The compound's ability to penetrate biological membranes enhances its efficacy as a therapeutic agent.

Antimicrobial Activity

Emerging studies suggest that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 25 | Moderate |

| S. aureus | 15 | Strong |

| P. aeruginosa | 30 | Weak |

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. The mechanism was linked to increased levels of pro-apoptotic factors.

- Antimicrobial Efficacy : A recent study evaluated its effectiveness against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics.

- Combination Therapy : Research into combination therapies revealed that when used alongside existing chemotherapeutics, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines.

Future Directions

Future research should focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and purity.

- Expanded Biological Testing : Investigating additional biological activities beyond anticancer and antimicrobial effects.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. How can the structural integrity of 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide be confirmed during synthesis?

- Methodology: Use a combination of 1H/13C NMR to verify substituent positions (e.g., ethoxy, amino, and hydroxyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For stereochemical analysis, 2D NMR techniques (COSY, NOESY) are critical. Cross-reference with computational models (e.g., in silico NMR predictions) to resolve ambiguities .

- Data Validation: Compare experimental spectra with PubChem or DSSTox entries for analogous phthalides .

Q. What synthetic routes are optimized for this compound?

- Stepwise Synthesis: Begin with nitro precursors (e.g., 7-nitro-4,5,6-triethoxyphthalide, as in ) followed by catalytic hydrogenation or metal-mediated reduction to introduce the amino group. Protect the hydroxyl group during ethoxy substitutions to avoid side reactions .

- Reagent Optimization: Use mild bases (e.g., K₂CO₃ or Cs₂CO₃) in aprotic solvents (1,4-dioxane) to minimize hydrolysis of labile substituents .

Q. How should purity and stability be assessed for this compound?

- Purity: Employ HPLC with UV/Vis detection (λ = 254 nm) and a C18 column. Validate using a gradient elution (water:acetonitrile, 0.1% TFA).

- Stability: Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Monitor via LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How to resolve conflicting spectral data for amino-phthalide derivatives?

- Case Study: If amino group resonance in NMR overlaps with other signals, use deuterium exchange experiments (D₂O shake) to identify exchangeable protons. For ambiguous NOE correlations, perform X-ray crystallography to unambiguously assign substituent positions .

- Contradiction Management: Cross-validate with computational tools (e.g., Gaussian for DFT-based chemical shift predictions) .

Q. What strategies enable regioselective modification of the ethoxy groups?

- Functionalization: Prioritize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl) to isolate specific ethoxy sites. For example, use BF₃·Et₂O to cleave ethoxy groups selectively under anhydrous conditions .

- Catalysis: Explore Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the amino position without disturbing the phthalide core .

Q. How to assess the pharmacological activity of this compound in vitro?

- Target Screening: Prioritize kinase assays (e.g., HGF/c-Met pathway, as in ) due to structural similarity to naphthyridine-based inhibitors. Use fluorescence polarization assays for binding affinity quantification .

- Cell-Based Models: Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) lines, with dose-response curves (IC₅₀) and apoptosis markers (Annexin V/PI) .

Q. What advanced analytical methods validate degradation pathways?

- LC-MS/MS Workflow: Use a Q-TOF system to fragment degradation products and match with in silico libraries (e.g., mzCloud). For oxidative products, employ H/D exchange experiments to track hydroxylation .

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under standard storage conditions (−20°C, argon) .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro precursor | HNO₃/H₂SO₄, 0°C → RT, 12 h | 72% | |

| Amino derivative | H₂ (1 atm), Pd/C, EtOH, 6 h | 85% |

Table 2: Recommended Analytical Techniques

| Parameter | Method | Critical Parameters |

|---|---|---|

| Purity | HPLC-UV (C18, 0.1% TFA) | Retention time ±0.1 min |

| Structural Confirmation | 2D NMR (500 MHz, DMSO-d₆) | δ 1.2–1.4 (ethoxy CH₃), δ 6.8 (aromatic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.